molecular formula C9H9ClF3NO B1487885 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1341845-91-7

3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B1487885
CAS RN: 1341845-91-7
M. Wt: 239.62 g/mol
InChI Key: PGKNMCMCGYJPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CATFP) is a fluoroalkyl-substituted phenylamine. It is a synthetic molecule that has been studied for its potential applications in a variety of fields, including medicine and materials science. CATFP has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research and development.

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

The structure of “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is similar to that of indole derivatives, which have been extensively studied for their antiviral properties . Indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound could be synthesized into derivatives with potential antiviral applications.

Anti-Inflammatory Applications

Indole derivatives, which share a structural resemblance to our compound, are known to possess anti-inflammatory activities . This implies that “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” could be used as a scaffold for developing new anti-inflammatory drugs.

Anticancer Research

The indole moiety is a common feature in many synthetic drug molecules with anticancer activity . By extension, “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” could be utilized in the synthesis of new compounds for cancer treatment research.

Antimicrobial and Antitubercular Activity

Research on indole derivatives has revealed their effectiveness in antimicrobial and antitubercular treatments . This suggests that our compound could be explored for its potential use in combating bacterial infections and tuberculosis.

Antidiabetic and Antimalarial Applications

The biological activity of indole derivatives extends to antidiabetic and antimalarial effects . Therefore, “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” could be a candidate for the development of new treatments for diabetes and malaria.

Corrosion Inhibition in Materials Science

Thiazole derivatives, which can be structurally related to our compound, have been used in studies as corrosion inhibitors. This indicates that “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” may have applications in protecting metals from corrosion, which is crucial in materials science.

properties

IUPAC Name

3-(2-chloroanilino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKNMCMCGYJPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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